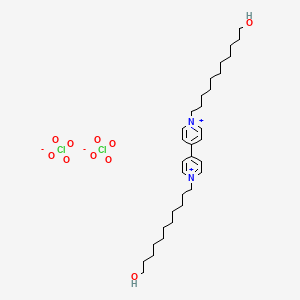

N,N'-Bis(11hydroxyundecanyl)bipyridinium diperchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate is a chemical compound with the molecular formula C32H54Cl2N2O10 and a molecular weight of 697.68.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate typically involves the reaction of bipyridine with 11-bromoundecanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The resulting product is then treated with perchloric acid to obtain the diperchlorate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.

Reduction: It can also be reduced, making it a versatile compound for redox reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate has a wide range of scientific research applications, including:

Chemistry: It is used as a redox-active compound in various chemical reactions and studies.

Biology: The compound’s redox properties make it useful in biological studies, particularly in understanding cellular redox processes.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant.

Industry: It is used in the development of redox flow batteries and other energy storage systems.

Mechanism of Action

The mechanism of action of N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox reactions. Its molecular targets and pathways include cellular redox systems and energy storage mechanisms.

Comparison with Similar Compounds

Similar Compounds

Methyl viologen: Another viologen derivative with similar redox properties.

Ethyl viologen: Similar in structure but with different alkyl chains.

Propyl viologen: Another variant with different chain lengths.

Uniqueness

N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate is unique due to its specific hydroxyl-undecanyl chains, which provide distinct properties and applications compared to other viologen derivatives.

Biological Activity

Overview of N,N'-Bis(11-hydroxyundecanyl)bipyridinium Diperchlorate

N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate is a synthetic compound that belongs to the class of bipyridinium derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, antiviral, and cytotoxic properties. The specific structure of this compound suggests it may interact with biological membranes and cellular components due to its hydrophobic alkyl chains and positively charged bipyridinium moieties.

Chemical Structure

- Molecular Formula : C22H42N2O2Cl2

- Molecular Weight : 427.51 g/mol

- IUPAC Name : N,N'-bis(11-hydroxyundecanyl)-4,4'-bipyridinium diperchlorate

The biological activity of bipyridinium compounds can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic alkyl chains can integrate into lipid bilayers, leading to membrane destabilization and increased permeability.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some bipyridinium derivatives are known to generate ROS, contributing to oxidative stress in cells.

Antimicrobial Activity

Bipyridinium compounds have been investigated for their antimicrobial properties. Studies have shown that they can exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with intracellular processes.

Cytotoxicity

Research indicates that certain bipyridinium derivatives may possess cytotoxic effects on cancer cell lines. The cytotoxicity is typically assessed using assays such as MTT or LDH release assays, which measure cell viability and membrane integrity.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related bipyridinium compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that a similar compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 5 µM | |

| Antimicrobial | Escherichia coli | MIC = 10 µM | |

| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 15 µM | |

| Cytotoxicity | HeLa (cervical cancer) | IC50 = 20 µM |

Properties

CAS No. |

214207-81-5 |

|---|---|

Molecular Formula |

C32H54Cl2N2O10 |

Molecular Weight |

697.7 g/mol |

IUPAC Name |

11-[4-[1-(11-hydroxyundecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]undecan-1-ol;diperchlorate |

InChI |

InChI=1S/C32H54N2O2.2ClHO4/c35-29-17-13-9-5-1-3-7-11-15-23-33-25-19-31(20-26-33)32-21-27-34(28-22-32)24-16-12-8-4-2-6-10-14-18-30-36;2*2-1(3,4)5/h19-22,25-28,35-36H,1-18,23-24,29-30H2;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI Key |

NKROSJOIMBEFFE-UHFFFAOYSA-L |

Canonical SMILES |

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCCO)CCCCCCCCCCCO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.